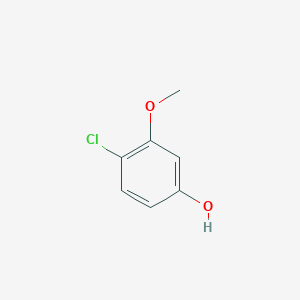

4-Chloro-3-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFRBXPBRPYULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313376 | |

| Record name | 4-Chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-07-0 | |

| Record name | 4-Chloro-3-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Methoxyphenol and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing 4-chloro-3-methoxyphenol primarily involve the direct chlorination of methoxy-substituted phenols or the derivatization of similar phenolic compounds.

Chlorination Reactions of Methoxy-substituted Phenols

The direct chlorination of 3-methoxyphenol (B1666288) is a common approach to producing this compound. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene (B151609) ring. The position of the hydroxyl and methoxy (B1213986) groups on the ring directs the incoming chlorine atom, primarily to the ortho and para positions.

The reaction of 3-methoxyphenol with a chlorinating agent can yield a mixture of isomers. However, specific reaction conditions can favor the formation of the desired this compound. For instance, the use of sulfuryl chloride (SO₂Cl₂) in chloroform (B151607) has been a historical method for the chlorination of 3-methoxyphenol.

A process for the selective chlorination of phenolic compounds in an ortho position relative to the hydroxyl group has been developed using gaseous chlorine in a chlorinated hydrocarbon solvent in the presence of an amine catalyst. google.com This method offers greater flexibility in producing a single desired isomer and simplifies the separation process. google.com

The reaction between phenol (B47542) and chlorine typically proceeds through an electrophilic attack, yielding 2- and 4-chlorophenol (B41353) as the main initial products. nih.gov Subsequent reactions can lead to di- and tri-substituted chlorophenols. nih.gov

| Starting Material | Chlorinating Agent | Solvent | Conditions | Product | Yield |

| 3-Methoxyphenol | Sulfuryl Chloride (SO₂Cl₂) | Chloroform | 65°C, inert atmosphere | 2-Chloro-3-methoxyphenol | 72% |

| 2-Chlorophenol | Chlorine Gas | Apolar aprotic solvent | Amine catalyst | 2,6-Dichlorophenol | - |

| 4-Chlorophenol | Chlorine Gas | Apolar aprotic solvent | Amine catalyst | 2,4-Dichlorophenol (B122985) | - |

Derivatization of Related Phenolic Compounds

Another classical route involves the modification of closely related phenolic compounds to introduce the necessary chloro and methoxy functionalities. This can be achieved through a series of reactions, including nitration, reduction, and diazotization, followed by substitution reactions.

For example, a multi-step synthesis can be employed starting from a different substituted phenol, where functional groups are added or modified sequentially to arrive at the final this compound structure. The chemical derivatization of natural phenols is a strategy explored to enhance their biological activity. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for producing specialty chemicals like this compound.

Catalytic Synthesis Strategies

Catalytic methods offer several advantages, including increased reaction rates, higher selectivity, and milder reaction conditions. For the synthesis of this compound and its derivatives, various catalytic systems have been explored.

A B(C₆F₅)₃-catalyzed hydroarylation of terminal alkynes with phenols has been developed to selectively produce 2-gem-vinylphenols under mild conditions. bohrium.com This demonstrates the potential of Lewis acid catalysis in functionalizing phenols. While not a direct synthesis of this compound, it showcases advanced catalytic methods for modifying phenolic structures.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring safer solvents, reducing waste, and improving energy efficiency.

One example of a greener approach is the use of enzymatic or microbial transformations. For instance, a green chemistry approach using Pseudomonas sp. has been reported for the reduction of a related nitroaromatic compound, which could be a step in a larger synthetic pathway. The use of catalysts, as mentioned previously, also aligns with green chemistry principles by enabling reactions to occur under less harsh conditions. ntnu.no The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also contribute to a greener process by minimizing solvent use and purification steps. researchgate.net

Synthesis of Analogs and Precursors

The synthesis of analogs and precursors of this compound is crucial for developing new compounds with potentially enhanced or different biological or chemical properties.

Analogs can be synthesized by starting with this compound and modifying its structure, for instance, by reacting the hydroxyl group. One such example is the synthesis of 6-chloro-7-methoxy-2-methylchroman-4-one, which starts from this compound. prepchem.com

Synthesis of 4-Chloromethyl-7-methoxycoumarin via Pechmann Reaction

The Pechmann reaction is a well-established method for the synthesis of coumarins. In the case of 4-chloromethyl-7-methoxycoumarin, the synthesis involves the reaction of 3-methoxyphenol with ethyl 4-chloro-3-oxobutanoate. uminho.ptnatscidiscovery.com This acid-catalyzed condensation reaction typically utilizes sulfuric acid. uminho.ptnatscidiscovery.com

The general procedure involves mixing 3-methoxyphenol and ethyl 4-chloro-3-oxobutanoate, followed by the addition of concentrated sulfuric acid. uminho.ptnatscidiscovery.com The reaction mixture is stirred, often at room temperature for an extended period, and then poured into ice water to precipitate the product. uminho.pt The resulting solid can be purified by recrystallization. uminho.pt

One specific reported synthesis protocol involves reacting 3-methoxyphenol with ethyl 4-chloro-3-oxobutanoate in the presence of 70% aqueous sulfuric acid at room temperature for 24 hours, yielding 4-chloromethyl-7-methoxycoumarin as a greyish solid after purification. uminho.pt Another method describes refluxing a mixture of 3-methoxyphenol and ethyl 4-chloro-3-oxobutanoate in sulfuric acid for two hours, resulting in a 52% yield after recrystallization from ethanol. natscidiscovery.com

The Pechmann condensation can also be catalyzed by other acids. For instance, ZrCl4 has been used as a catalyst for the synthesis of 4-substituted coumarins. researchgate.net Furthermore, solid acid catalysts, such as sulfonated sawdust, have been employed in solvent-free Pechmann condensations, offering an environmentally benign alternative. researchgate.net

The resulting 4-chloromethyl-7-methoxycoumarin is a valuable intermediate. Its reactive chloromethyl group allows for further derivatization, such as in the synthesis of coumarin-labeled peptides. uminho.pt

Synthesis of Schiff Bases Incorporating this compound Motifs

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. The synthesis of Schiff bases incorporating the this compound moiety typically involves the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).

For instance, a novel Schiff base, (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol, was synthesized by condensing 2-hydroxy-4-methoxy benzophenone (B1666685) with 4-chloro-3-nitroaniline (B51477) in ethanol. researchgate.net Another study reports the synthesis of 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol (SB-1) from the reaction of 3-hydroxy-4-methoxybenzaldehyde and 4-chloro-3-nitroaniline. rsc.orgrsc.org

The general procedure for the synthesis of these Schiff bases involves mixing the appropriate aldehyde or ketone with the corresponding amine in a suitable solvent, such as ethanol. researchgate.net The reaction mixture may be refluxed to drive the condensation. bohrium.com The formation of the Schiff base is often confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. researchgate.netrsc.org

The starting materials for these syntheses, such as 4-chloro-3-nitroaniline and various substituted benzaldehydes, are commercially available or can be synthesized through established methods. rsc.org The resulting Schiff bases containing the this compound scaffold have been investigated for various applications, including as corrosion inhibitors. rsc.org

Synthesis of Curcumin (B1669340) Analogs with Methoxy- and Chloro-Substituents

Curcumin, a natural polyphenol, has been the subject of extensive research due to its wide range of biological activities. However, its low bioavailability has prompted the synthesis of numerous analogs with modified structures to improve its properties. scialert.netmdpi.com The introduction of methoxy and chloro substituents onto the curcumin framework has been a common strategy.

The synthesis of these analogs often involves a condensation reaction. For example, curcumin analogs with a -Cl group on the aromatic ring, such as 2,5-bis(5'-chloro-4'-hydroxy-3'-methoxybenzylidene)cyclopentanone (CHMBC), have been synthesized. researchgate.net The synthesis of these compounds typically starts with the chlorination of vanillin (B372448) using Cl2 gas, generated from the reaction of kaporit with concentrated hydrochloric acid, with AlCl3 as a catalyst and THF as a solvent. researchgate.net The resulting chlorinated vanillin is then condensed to form the curcumin analog. researchgate.net

Another approach involves a multi-step synthesis process. For instance, C-5 curcumin analogs were synthesized by first reacting 4-hydroxybenzaldehyde (B117250) or vanillin with acetone (B3395972) in the presence of an acid catalyst. nih.gov The resulting intermediate was then reacted with amido-ether linkers to produce the final hybrid molecules. nih.gov

A novel symmetric curcumin analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was synthesized in a three-step reaction. mdpi.com This process involved the preparation of para-methoxybenzyl chloride, which was then used to protect the hydroxyl group of vanillin. The protected vanillin was subsequently condensed with 2-chloro-4,6-dimethylpyrimidine (B132427) to yield the final product. mdpi.com

The purity and structure of these synthesized curcumin analogs are typically confirmed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods like IR, 1H NMR, and 13C NMR. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Vanillin | Cl2, Kaporit, HCl, AlCl3, THF | Chlorinated Vanillin | researchgate.net |

| 4-hydroxybenzaldehyde/vanillin | Acetone, Acetic acid/HCl | C-5 curcumin analogs | nih.gov |

| Vanillin | para-methoxybenzyl chloride | 3-methoxy-4-((4-methoxybenzyl) oxy) benzaldehyde | mdpi.com |

| 3-methoxy-4-((4-methoxybenzyl) oxy) benzaldehyde | 2-chloro-4,6-dimethylpyrimidine | 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine | mdpi.com |

Reaction Mechanisms and Kinetics in Synthesis

Electrochemical Oxidation Pathways

The electrochemical oxidation of phenolic compounds, including those with chloro and methoxy substituents, has been studied to understand their degradation pathways. The oxidation of 4-chloro-3-methylphenol (B1668792) on a boron-doped diamond (BDD) electrode has been shown to produce a well-defined oxidation peak. researchgate.net The mechanism is believed to involve the transfer of one electron and one proton from the hydroxyl group. researchgate.net

The rate of electrochemical degradation of substituted phenols is influenced by the nature of the substituents. Generally, electron-withdrawing groups enhance the degradation rate, while electron-donating groups decrease it. ustb.edu.cn For instance, the degradation rate of p-substituted phenols was found to follow the order: p-NO2 > p-Cl > p-CHO > Ph > p-OCH3. ustb.edu.cn This is because the release of the substituted group from the aromatic ring is often the rate-limiting step in the degradation process. acs.org

Studies on the electrochemical oxidation of various phenolic compounds have shown that the process often follows pseudo-first-order kinetics. ustb.edu.cnacs.org The formation of a passivating polymer layer on the electrode surface, known as electrode fouling, can significantly affect the reaction kinetics by reducing the electrode's activity. acs.orgbme.hu The presence of other substituted phenols can influence this fouling process. For example, the addition of 4-chlorophenol to a solution of phenol was found to reduce electrode deactivation during electrooxidation. bme.hu

During the electrochemical oxidation of chlorinated phenols, the formation of chlorinated byproducts, including inorganic species like free chlorine and chlorite, as well as chlorinated organic intermediates, can occur. acs.org The reaction pathways can be complex, involving direct electron transfer and reactions with electrochemically generated hydroxyl radicals. acs.orgacs.org

Esterification Mechanisms

Esterification is a fundamental reaction in organic chemistry, and the Fischer esterification is a common method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. chemguide.co.uklibretexts.org The mechanism involves several key steps.

First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid). chemguide.co.ukethz.ch This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org

The alcohol then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Following this, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, converting it into a better leaving group (water). chemguide.co.uk

Finally, the elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester. chemguide.co.uklibretexts.org All steps in the Fischer esterification are reversible, and the reaction typically reaches an equilibrium. libretexts.org To drive the reaction towards the product side, an excess of the alcohol is often used, and the water formed is removed. ethz.ch

In the context of this compound, while direct esterification of its phenolic hydroxyl group via the Fischer method is not the primary focus of the provided information, the general principles of acid-catalyzed esterification are relevant to understanding potential derivatization reactions. For example, the synthesis of eugenol (B1671780) esters using an HCl catalyst has been reported, where hydrohalogenation of the allyl group can occur as a side reaction. researchgate.net

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. chemguide.co.ukethz.ch |

| 2 | Nucleophilic attack by the alcohol on the protonated carbonyl carbon. libretexts.org |

| 3 | Formation of a tetrahedral intermediate. libretexts.org |

| 4 | Proton transfer to create a good leaving group (water). chemguide.co.uk |

| 5 | Elimination of water and deprotonation to form the ester and regenerate the catalyst. chemguide.co.uklibretexts.org |

Spectroscopic and Computational Characterization of 4 Chloro 3 Methoxyphenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group within a molecule has characteristic vibrational frequencies, making these methods powerful tools for structural identification.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). While specific, detailed FT-IR studies focused solely on 4-Chloro-3-methoxyphenol are not extensively available in published literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Key expected FT-IR absorptions for this compound include:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group. The broadness is due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The C-H stretching from the methoxy (B1213986) (-OCH₃) group is expected in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching vibrations are anticipated. The phenolic C-O stretch should appear around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy group will likely produce a strong band near 1020-1075 cm⁻¹ (asymmetric) and another near 1200-1275 cm⁻¹ (symmetric). rsc.org

O-H Bend: The in-plane bending of the phenolic -OH group typically occurs in the 1330-1440 cm⁻¹ range.

C-Cl Stretch: The stretching vibration for the C-Cl bond on an aromatic ring is expected to fall in the 1000-1100 cm⁻¹ region, though it can sometimes be lower.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. As with FT-IR, dedicated Raman spectroscopy investigations for this compound are not widely documented. researchgate.net

Expected prominent Raman signals for this compound would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, often weak or absent in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes in the 1550-1610 cm⁻¹ range are also expected to be strong.

C-Cl Stretch: The carbon-chlorine stretch is also Raman active and would provide a characteristic signal.

Methoxy Group Vibrations: The vibrations of the -OCH₃ group would be observable, complementing the data from FT-IR.

Analysis of Vibrational Wavenumbers and Band Assignments

A complete analysis requires correlating the experimental FT-IR and Raman spectra with theoretical calculations, often using Density Functional Theory (DFT). researchgate.net Such computational studies predict the vibrational frequencies and intensities, which are then compared to experimental values. researchgate.net For a molecule like 4-chloro-3-methylphenol (B1668792), which is structurally similar, DFT calculations have been shown to agree well with observed wavenumbers after applying appropriate scaling factors. researchgate.net

A theoretical study of this compound would allow for a precise assignment of each observed band to a specific vibrational mode, such as in-plane and out-of-plane C-H bending, ring deformations, and torsional modes of the hydroxyl and methoxy groups. Without specific experimental data for this compound, a definitive band assignment table cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the following signals are expected in a deuterated solvent like CDCl₃:

Aromatic Protons (Ar-H): The molecule has three protons on the aromatic ring in unique chemical environments. Therefore, three distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm).

The proton at C2 (between the -OH and -OCH₃ groups) would likely appear as a doublet.

The proton at C5 (adjacent to the -Cl) would likely appear as a doublet.

The proton at C6 (between the -Cl and -OH groups) would likely appear as a doublet of doublets.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons. They would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. rsc.org

Phenolic Proton (-OH): The phenolic proton would appear as a broad singlet. Its chemical shift is highly variable (can range from 4-12 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. This compound has seven carbon atoms, but due to substitution, it will show seven distinct signals.

Aromatic Carbons: Six unique signals are expected in the aromatic region (approximately 110-160 ppm).

C-O (Phenolic): The carbon atom attached to the hydroxyl group (C1) is expected to be downfield, influenced by the electronegative oxygen.

C-O (Methoxy): The carbon attached to the methoxy group (C3) will also be significantly downfield.

C-Cl: The carbon bonded to the chlorine atom (C4) will have its chemical shift influenced by the halogen.

C-H Carbons: The three carbons bonded to hydrogen atoms (C2, C5, C6) will appear in the typical aromatic region.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to produce a signal in the upfield region of the spectrum, typically around 55-60 ppm. rsc.org

While spectral data for closely related compounds like 4-chloro-3-methylphenol and various methoxyphenols are available, a dedicated, peer-reviewed analysis of the complete NMR and vibrational spectra of this compound is not prominently featured in the scientific literature. rsc.orgchemicalbook.comchemicalbook.com Therefore, the detailed assignments presented here are based on established principles of spectroscopy and data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Profiles

The electronic absorption spectrum of a molecule provides insights into its electronic structure and the transitions that occur upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, these transitions primarily involve the promotion of electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) molecular orbitals.

Studies on related phenolic compounds indicate that the UV-Vis absorption spectra are characterized by π→π* electronic transitions. jddtonline.inforesearchgate.net These transitions are typically responsible for the strong absorption bands observed in the UV region. The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the aromatic ring. In the case of this compound, the chloro and methoxy groups, along with the hydroxyl group, act as auxochromes, modifying the absorption profile of the parent phenol (B47542) molecule.

While specific experimental UV-Vis data for this compound is not extensively detailed in the provided search results, analysis of similar compounds allows for a general understanding. For instance, studies on other substituted phenols and related aromatic systems consistently show absorption bands in the UV region corresponding to these π→π* transitions. acs.orgbohrium.com The exact position and intensity of these bands would be unique to the specific electronic environment of this compound.

Table 1: Representative Electronic Transitions and Absorption Data for Aromatic Compounds

| Compound/System | Electronic Transition | Typical Absorption Range (nm) |

| Benzene | π→π | ~184, 204, 256 |

| Phenol | π→π | ~210, 270 |

| Substituted Phenols | π→π | Varies with substituents |

| 4-Chloro-3-nitrocoumarin | π→π | Not specified |

This table provides a generalized overview based on fundamental principles of UV-Vis spectroscopy and data from related compounds.

Solvatochromism Effects

Solvatochromism describes the shift in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when measured in different solvents of varying polarity. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index can all influence the energy difference between these states, leading to a shift in the absorption maximum. wikipedia.org

A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift or hypsochromic shift) is known as negative solvatochromism. wikipedia.org

For phenolic compounds, the presence of a hydroxyl group allows for hydrogen bonding interactions with protic solvents. In the case of this compound, both the hydroxyl and methoxy groups can participate in such interactions. A study on a similar compound, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, observed a blue shift in the maximum absorption band when moving from a nonpolar solvent (toluene) to a polar protic solvent (methanol). mdpi.com This was attributed to hydrogen bonding between the solvent and the electron acceptor groups in the molecule. mdpi.com Conversely, the emission spectrum of the same compound showed a red shift with increasing solvent polarity, a phenomenon known as inverted solvatochromism. mdpi.com

The solvatochromic behavior of this compound would be influenced by the interplay of its dipole moment and the polarity and hydrogen bonding capabilities of the solvent. scirp.org Detailed experimental studies using a range of solvents would be necessary to fully characterize its specific solvatochromic effects.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental composition of a compound, providing strong evidence for its chemical formula.

For this compound (C7H7ClO2), the theoretical exact mass and monoisotopic mass can be calculated. The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is a key value determined by HRMS. PubChem lists the computed monoisotopic mass for this compound as 158.0134572 Da. nih.gov

HRMS is crucial for confirming the identity of synthesized compounds and for identifying unknown substances in complex mixtures. scispace.com In the characterization of novel compounds, HRMS data is often presented as the measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M]+, [M+H]+, or [M-H]-), which is then compared to the calculated theoretical value. For instance, in a study of a different complex molecule, HRMS was used to confirm the structure by matching the experimental m/z of 650.2184 [M]+ to the calculated monoisotopic mass for the chemical formula C38H35ClN2O6. mdpi.com The presence of a chlorine atom in this compound would also produce a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the 35Cl and 37Cl isotopes, further aiding in its identification.

Table 2: Computed Mass Properties for this compound

| Property | Value | Source |

| Molecular Formula | C7H7ClO2 | PubChem nih.gov |

| Molecular Weight | 158.58 g/mol | PubChem nih.gov |

| Exact Mass | 158.0134572 Da | PubChem nih.gov |

| Monoisotopic Mass | 158.0134572 Da | PubChem nih.gov |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jddtonline.info It has become a widely used tool for predicting various molecular properties, including optimized molecular geometry and vibrational frequencies.

In the context of this compound and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G* or cc-pVTZ), can provide a detailed understanding of the molecule's three-dimensional structure and its vibrational modes. jddtonline.infojddtonline.inforesearchgate.net The calculated optimized geometry corresponds to the lowest energy conformation of the molecule. These theoretical calculations have been shown to reproduce experimental structures determined by methods like X-ray crystallography with good accuracy for similar compounds. acs.org

Furthermore, DFT calculations can predict the harmonic vibrational frequencies of a molecule. jddtonline.infojddtonline.info These calculated frequencies are often scaled to better match the experimental frequencies obtained from FT-IR and FT-Raman spectroscopy, accounting for anharmonicity and other systematic errors in the calculations. researchgate.netresearchgate.net The comparison between the scaled theoretical wavenumbers and the experimental ones allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. researchgate.netresearchgate.net For example, in a study of the related 4-chloro-3-methylphenol, DFT calculations were used to assign the observed IR and Raman bands, with scaling factors of 0.9613 (for B3LYP) applied to the computed wavenumbers. researchgate.netresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (4-chloro-3-methylphenol)

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

| CH₃ asym. stretch | - | - | 3018 |

| CH₃ asym. stretch | - | - | 2995 |

| C-H stretch | 3050 (weak) | 3078 (medium) | 3055-3078 |

| C-H in-plane bend | 1306 (medium) | 1325 (medium) | 1308 |

Data adapted from studies on similar substituted phenols. jddtonline.inforesearchgate.net Note: "-" indicates data not reported or not clearly resolved.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and chemical reactivity of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these orbitals. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A molecule with a small HOMO-LUMO gap is generally more reactive, more polarizable, and considered a "soft" molecule, whereas a large gap implies higher stability and lower reactivity. nih.govwuxiapptec.com

The electronic transitions in a molecule, often observed via UV-Vis spectroscopy, are primarily described by the excitation of an electron from the HOMO to the LUMO. irjweb.com The energy gap can be correlated with the molecule's bioactivity and potential for intramolecular charge transfer. irjweb.com

While specific experimental or calculated HOMO-LUMO data for this compound were not found in the search results, values for structurally related compounds have been determined using Density Functional Theory (DFT). These calculations help predict the electronic behavior of similar molecules. For instance, the analysis of related Schiff bases and other substituted phenols provides a reference for the expected range of these values. A smaller energy gap in such compounds often correlates with enhanced properties like corrosion inhibition or non-linear optical activity. rsc.orgmetall-mater-eng.com

Table 1: Illustrative FMO Data for Related Phenolic and Aromatic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol | -6.270 | -2.201 | 4.069 | nih.gov |

| Niobium(V)-6-Chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one Complex | - | - | 2.97 | icm.edu.pl |

| 6-Chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one (Ligand) | - | - | 3.62 | icm.edu.pl |

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich. The LUMO is anticipated to be distributed across the aromatic ring, with potential contributions from the electron-withdrawing chlorine atom. The precise energy gap would determine its relative reactivity and stability. jddtonline.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. scienceopen.com It maps the electrostatic potential onto the electron isodensity surface, providing a guide to the molecule's reactive sites. nih.gov The MEP map uses a color spectrum to indicate different potential regions: red signifies electron-rich areas with negative electrostatic potential, which are susceptible to electrophilic attack. scienceopen.com Conversely, blue indicates electron-deficient regions with positive potential, which are favorable for nucleophilic attack. scienceopen.com Intermediate potentials are represented by colors like green (neutral), yellow (slightly electron-rich), and light blue (slightly electron-deficient). scienceopen.com

This analysis reveals a molecule's size and shape along with its charge distribution, making it instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting chemical reactivity. nih.govresearchgate.net

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): The most electron-rich regions are expected to be localized around the oxygen atoms of the hydroxyl (-OH) and methoxy (-OCH₃) groups due to their high electronegativity and the presence of lone pairs. nih.govresearchgate.net These sites are the most probable locations for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): The most electron-deficient region is anticipated to be around the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack and hydrogen bond donation. nih.gov

Neutral/Slightly Negative Potential (Green): The aromatic ring itself would likely display a neutral to slightly negative potential, characteristic of π-systems.

The MEP map provides a clear visual representation of where the molecule is most likely to interact with other chemical species. icm.edu.pl For example, in a study of a related chlorophenol derivative, the negative potential was localized on the protonated oxygen atom, while the most positive region was on a hydrogen atom, identifying these as the sites for electrophilic and nucleophilic interactions, respectively. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form corresponding to the familiar Lewis structure of bonds, lone pairs, and core orbitals. This method provides a detailed understanding of the bonding and electronic structure within a molecule. A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory.

The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO (i) to an empty acceptor NBO (j) is calculated. A higher E(2) value indicates a stronger interaction between the donor and acceptor, signifying greater electronic delocalization and molecular stability. This analysis is crucial for understanding hyperconjugative and resonance effects.

For this compound, an NBO analysis would quantify several key intramolecular interactions:

Strong σ-bonds: The analysis would describe the C-C, C-H, C-O, O-H, and C-Cl sigma bonds in terms of their hybrid compositions and polarization.

Lone Pair Delocalization: Significant stabilization energies (E(2)) would be expected from the delocalization of the oxygen atoms' lone pairs (donors) into the antibonding π* orbitals of the aromatic ring (acceptors). This represents the strong resonance contribution of the hydroxyl and methoxy groups.

Hyperconjugation: The analysis would also reveal hyperconjugative interactions between the π orbitals of the ring and the antibonding σ* orbitals of adjacent bonds.

Table 2: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Related Compound Note: This table is illustrative, based on principles of NBO analysis as applied to similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (hydroxyl) | π*(C-C)ring | High | p-π resonance |

| LP(2) O (methoxy) | π*(C-C)ring | High | p-π resonance |

| π(C-C)ring | σ*(C-Cl) | Moderate | π-σ* hyperconjugation |

Molecular Dynamics (MD) Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior in different environments, such as in a solvent. This technique is invaluable for understanding how a solute molecule like this compound interacts with its surrounding solvent molecules.

Key insights from MD simulations include:

Solvation Structure: MD can reveal the arrangement of solvent molecules (e.g., water) around the solute, identifying specific hydrogen bonding patterns and the structure of the solvation shell. For this compound in water, simulations would show water molecules acting as hydrogen bond donors to the ether and hydroxyl oxygens and as acceptors from the hydroxyl hydrogen.

Thermodynamic Properties: Simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which quantifies how favorably the molecule dissolves in a particular solvent.

Dynamical Properties: MD tracks the movement of the molecule, allowing for the calculation of properties like diffusion coefficients and rotational correlation times.

The accuracy of MD simulations depends heavily on the quality of the force field, which defines the potential energy of the system and includes parameters for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic). For small, heterogeneous molecules like this compound, careful parameterization is essential for obtaining reliable results. The presence of polar groups (-OH, -OCH₃) and a halogen (-Cl) suggests that electrostatic interactions and hydrogen bonding would play a dominant role in its behavior in polar solvents like water.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density (ρ) into distinct atomic basins. This partitioning allows for the definition and calculation of atomic properties within a molecular environment. The theory is based on the topology of the electron density, where critical points in the gradient vector field of ρ define atoms, bonds, rings, and cages.

A key feature of QTAIM is the bond path, a line of maximum electron density linking two adjacent nuclei, which serves as a universal indicator of a chemical bond. The properties of the electron density at the bond critical point (BCP)—a minimum along the bond path but a maximum in the perpendicular plane—are used to characterize the nature of the interaction.

For this compound, a QTAIM analysis would characterize its various chemical bonds:

Covalent Bonds: The C-C, C-O, and O-H bonds would exhibit relatively high values of electron density (ρBCP) and a large, negative Laplacian of the electron density (∇²ρBCP < 0). This indicates a shared interaction, where charge is concentrated along the bond path.

Polar Covalent Bonds: The C-Cl bond is expected to show characteristics of a polar covalent bond.

Intramolecular Hydrogen Bonds: If a weak intramolecular hydrogen bond exists between the hydroxyl hydrogen and the methoxy oxygen, QTAIM would identify a bond path between the H and O atoms. The BCP for this interaction would have a low ρBCP value and a positive Laplacian (∇²ρBCP > 0), which is characteristic of closed-shell interactions like hydrogen bonds.

Table 3: Illustrative QTAIM Parameters for Characterizing Bond Types

| Bond Type | Electron Density at BCP (ρBCP) | Laplacian of Electron Density at BCP (∇²ρBCP) | Interpretation |

|---|---|---|---|

| Covalent (e.g., C-C) | High (>0.2 a.u.) | Negative | Shared interaction, charge concentration |

| Polar Covalent (e.g., C-O) | Intermediate-High | Negative | Shared interaction, polarized |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. metall-mater-eng.com These materials are crucial for applications in optical communications, data storage, and frequency conversion. Molecules with significant NLO properties often possess a large dipole moment, a high degree of polarizability, and an asymmetric charge distribution, typically found in donor-π-acceptor systems.

The key parameter for second-order NLO activity is the first hyperpolarizability (β). Computational chemistry, particularly DFT, provides a powerful means to predict the NLO properties of molecules by calculating their hyperpolarizability. metall-mater-eng.com A small HOMO-LUMO energy gap is often associated with higher β values, as it facilitates intramolecular charge transfer (ICT), which is a primary source of the NLO response.

The structure of this compound, featuring electron-donating hydroxyl and methoxy groups and a mildly electron-withdrawing chlorine atom on a π-conjugated benzene ring, suggests it may possess NLO properties. The donor groups push electron density into the ring, while the chlorine atom can influence the charge distribution, potentially creating the necessary asymmetry for an NLO response.

Computational studies on similar molecules have demonstrated the ability to predict NLO activity. For example, a novel Schiff base containing a chlorophenol moiety was found to have a third-order susceptibility (χ³) of 4.07x10⁻⁶ esu, indicating significant NLO properties. metall-mater-eng.com For this compound, a theoretical calculation of its dipole moment (μ) and first hyperpolarizability (β) would be necessary to quantify its potential as an NLO material. These values are often compared to a standard NLO material like urea (B33335) to gauge their relative strength.

Biological Activities and Mechanistic Investigations of 4 Chloro 3 Methoxyphenol

Antimicrobial Activity

4-Chloro-3-methoxyphenol is identified as a phenolic compound with potential microbicidal properties. It has been listed as a component in compositions designed for decontamination and to control the growth of microorganisms.

Antifungal Properties

Similarly, detailed research findings or quantitative data on the specific antifungal properties of this compound are not present in the available literature. Its inclusion in patents for general microbicidal compositions suggests it may possess some level of antifungal activity.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. Despite the indication of antimicrobial use, specific MIC values for this compound against any bacterial or fungal strains have not been reported in the searched scientific literature. Therefore, no data table for MIC determinations can be provided.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a well-established principle in chemistry, often linked to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Radical Scavenging Mechanisms

The phenolic hydroxyl group present in the structure of this compound suggests it can theoretically function as an antioxidant by scavenging free radicals. The primary mechanisms for radical scavenging by phenols include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). However, specific experimental studies demonstrating these mechanisms or quantifying the radical scavenging activity for this compound are not detailed in the provided search results.

Inhibition of Oxidative Stress Pathways

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. While phenolic compounds, in general, can mitigate oxidative stress, there is no specific research available that investigates the role of this compound in the inhibition of cellular oxidative stress pathways.

Anti-inflammatory Activity

While direct and extensive research on the anti-inflammatory properties of this compound is not widely available, the broader class of methoxyphenolic compounds is recognized for anti-inflammatory effects. Studies on related molecules suggest potential mechanisms of action. For instance, phenolic compounds are known to exert anti-inflammatory effects, and research on 4-hydroxy-3-methoxyphenylacetic acid, a structurally related compound, has indicated anti-inflammatory potential. Dimerized versions of p-methoxyphenol have been shown to possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Furthermore, investigations into complex derivatives incorporating the chloromethoxyphenol structure have shown promise. A study on morpholinopyrimidine derivatives, specifically 2-((3-Chloro-4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol, demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity. This suggests that the core structure may contribute to the observed effects. General studies on phenolic compounds highlight their capacity to inhibit enzymes linked to inflammatory pathways.

Other Potential Biological Activities

Investigations into the bioactivity of this compound and its analogs extend beyond anti-inflammatory effects, touching upon antimalarial, anticancer, and receptor modulation activities.

There is limited direct evidence for the antimalarial activity of this compound. However, research on its derivatives and structurally similar compounds indicates potential in this area. A novel Schiff base, (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol, which shares a substituted chlorophenol core, was synthesized and its metal complexes were screened for various biological activities, including antimalarial action, with results indicating potential. These findings suggest that the chlorophenol moiety could serve as a valuable scaffold for developing new antimalarial agents. Additionally, other complex quinoline (B57606) derivatives containing a substituted methoxyphenol ring have been developed and shown to be highly potent against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

The potential of this compound as an anticancer agent has been primarily explored through its derivatives. In vitro studies on related compounds have shown promising results. For example, the metal complexes of the Schiff base (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol were evaluated for their anticancer properties.

Another related molecule, 4-Chloro-3-nitrocoumarin, demonstrated cytotoxic effects against human cervical cancer (HeLa) and lung cancer (A549) cell lines in vitro. The study found that this compound was more effective against HeLa cells. Molecular docking simulations further suggested that its mechanism might involve the inhibition of p38α mitogen-activated protein kinase 14, a target associated with cervical cancer. Studies on other phenolic acid derivatives have also established that their cytotoxic activity is linked to structural characteristics like lipophilicity and the pattern of ring substitution.

A significant area of research for related chlorophenols is their activity as ryanodine (B192298) receptor (RyR) agonists. Ryanodine receptors are intracellular calcium release channels crucial for muscle function. It is important to distinguish this compound from its close analog, 4-chloro-3-methylphenol (B1668792), commonly known as 4-chloro-m-cresol (4-CmC).

4-CmC is a well-documented, potent activator of ryanodine receptors, particularly RyR1 and RyR2, and is widely used as a research tool to induce calcium release from intracellular stores. This activity is clinically relevant for the diagnosis of malignant hyperthermia. However, there is no evidence in the reviewed literature to suggest that this compound shares this activity. The difference in the substituent at position 3 (methoxy vs. methyl) is critical and appears to significantly alter the compound's interaction with the ryanodine receptor.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological potency of phenolic compounds is highly dependent on the nature and position of their substituents. The interplay between the chloro, methoxy (B1213986), and hydroxyl groups on the phenol (B47542) ring dictates the molecule's efficacy in various biological contexts.

The influence of substituents is clearly demonstrated in the case of ryanodine receptor agonism. Structure-activity relationship studies on 4-chloro-m-cresol (4-CmC) and its analogs have revealed that the 1-hydroxyl, 3-methyl, and 4-chloro functional groups are all essential for its ability to activate the RyR1 isoform. The absence of any of these groups leads to poor receptor activation. This specificity explains why this compound, with its 3-methoxy group instead of a 3-methyl group, is not reported as a significant RyR agonist.

In the context of anticancer activity, SAR studies of various phenolic derivatives show that potency is influenced by factors like lipophilicity and the electronic effects of substituents. For example, in a series of pyrazole (B372694) derivatives, the position of a chloro substituent on an attached phenyl ring was found to significantly impact anticancer activity. Similarly, for stilbene (B7821643) derivatives, another class of polyphenols, substitutions on the phenyl rings are critical for modulating their anti-inflammatory and anticancer properties. The presence of a methoxy group, as seen in this compound, is a common feature in many biologically active phenolic compounds, where it can influence metabolic stability and receptor binding affinity.

Interactive Data Table: Biological Activities of this compound and Related Compounds

| Compound Name | Structure | Biological Activity | Key Findings | Citations |

| This compound | C₇H₇ClO₂ | General Biological Activity | Serves as a scaffold for derivatives with potential biological activities. Direct studies are limited. | |

| 4-chloro-3-methylphenol (4-CmC) | C₇H₇ClO | Ryanodine Receptor Agonist | Potent activator of RyR1 and RyR2, inducing Ca²⁺ release. The methyl group is crucial for activity. | |

| (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol | C₂₆H₁₉ClN₂O₄ | Antimalarial, Anticancer (potential) | Metal complexes of this Schiff base showed potential as antimalarial and anticancer agents in screenings. | |

| 4-Chloro-3-nitrocoumarin | C₉H₄ClNO₄ | Anticancer (In Vitro) | Inhibits growth of HeLa and A549 cancer cell lines. | |

| 4-hydroxy-3-methoxyphenylacetic acid | C₉H₁₀O₄ | Anti-inflammatory | Structurally related compound with noted anti-inflammatory effects. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the biological activity (in this case, toxicity) of a chemical compound based on its molecular structure. These models are built by correlating the toxicity of a series of related compounds with their physicochemical properties, also known as molecular descriptors. For chlorophenols, including this compound, QSAR studies have been instrumental in understanding the key structural features that drive their toxic effects.

A common approach in QSAR modeling for the toxicity of chlorophenols involves the use of several molecular descriptors that represent different aspects of the molecule's character. These often include:

Lipophilicity: Represented by the n-octanol/water partition coefficient (log K(ow) or log P), this descriptor is crucial as it indicates the ability of a chemical to partition into the lipid bilayers of cell membranes.

Electronic Effects: The Hammett constant (σ) and the acid dissociation constant (pKa) are used to describe the electron-withdrawing or donating nature of substituents on the phenol ring and the compound's tendency to ionize, respectively.

Steric Effects: Descriptors like the first-order valence molecular connectivity index (¹χv) and the perimeter of the efficacious section (σD(g)) provide information about the size and shape of the molecule.

In numerous studies on chlorophenols, log K(ow) has consistently emerged as a dominant predictive factor for toxicity across various organisms, including fish and mammalian cells. This highlights the importance of hydrophobicity in the toxic mechanism of these compounds, suggesting that their ability to penetrate biological membranes is a key initial step in exerting toxicity.

For instance, a QSAR study on the toxicity of chlorophenols to L929 cells found that log K(ow) was the primary descriptor for predicting toxicity over a 48-hour exposure. For shorter exposures (24 hours), both log K(ow) and a steric descriptor (σD(g)) were significant. This suggests that both the ability to enter the cell and the molecule's shape play a role in the acute toxicity of these compounds.

Furthermore, more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to chlorophenols. These methods provide a more detailed picture by creating 3D models that show how the steric, electrostatic, and hydrophobic fields of the molecules correlate with their toxic activity. A CoMFA model for chlorophenol toxicity to L929 cells indicated that the electrostatic field had a greater contribution to the biological activity than the steric field. The associated CoMSIA model further broke down the contributions, showing a significant role for electrostatic and hydrophobic fields.

The influence of pH on the toxicity of ionizable compounds like chlorophenols is another critical factor addressed in QSAR studies. The toxicity of phenols often decreases with increasing pH because of increased ionization. The ionized form is generally less toxic as it has a harder time crossing biological membranes. QSAR models have been developed that incorporate the pKa value to account for the pH-dependent toxicity of chlorophenols.

The table below summarizes key molecular descriptors often used in QSAR studies of chlorophenols.

| Descriptor Category | Specific Descriptor | Description | Relevance to Toxicity |

| Lipophilicity | log K(ow) (or log P) | n-octanol/water partition coefficient | Measures the hydrophobicity and ability to partition into lipid membranes. |

| Electronic | pKa | Acid dissociation constant | Indicates the degree of ionization at a given pH, affecting membrane permeability. |

| Hammett constant (σ) | Describes the electron-withdrawing or -donating effect of substituents. | Influences the reactivity and interaction with biological targets. | |

| Steric/Topological | ¹χv | First-order valence molecular connectivity index | Relates to the size and branching of the molecule. |

| σD(g) | Perimeter of the efficacious section | A descriptor of molecular shape and size. |

These QSAR models not only allow for the prediction of toxicity for untested chlorophenols but also provide valuable insights into the underlying mechanisms of their toxic action.

Mechanistic Basis of Toxicity (e.g., Polar Narcosis, Electrophilic Mechanisms)

The toxicity of chlorophenols, including this compound, is generally understood to occur through several mechanisms, with polar narcosis and electrophilic interactions being prominent. The specific mechanism can depend on the degree of chlorination and the specific organism being studied.

Polar Narcosis:

Polar narcosis is considered a primary mechanism of acute toxicity for many phenols, particularly those with fewer chlorine substituents. This mechanism is a step above baseline or non-polar narcosis. While both involve the reversible disruption of cell membrane function due to the accumulation of the toxicant in the lipid bilayer, polar narcotics are generally more toxic than what their hydrophobicity alone would predict.

The key characteristics of polar narcosis include:

Membrane Disruption: The primary site of action is the cell membrane. The accumulation of the polar narcotic disrupts the structure and function of the membrane.

Reversibility: The toxic effects are generally reversible if the organism is removed from the exposure.

Dependence on Hydrophobicity and Polarity: The toxicity is strongly correlated with the compound's hydrophobicity (log P), which governs its ability to partition into the membrane. However, the presence of a polar functional group (the hydroxyl group in phenols) allows for more specific interactions within the membrane, leading to greater toxicity than non-polar narcotics.

For many substituted phenols, QSAR models based on log P, sometimes with additional parameters like pKa, effectively predict their toxicity via polar narcosis. It is proposed that polar narcotics act via a 2-D partitioning mechanism, involving binding between the polar functional group of the narcotic and the polar head groups of the phospholipids (B1166683) at the membrane surface. This is in contrast to general narcotics which are thought to act via 3-D partitioning into the hydrocarbon-like interior of the membrane. Studies have suggested that monochlorophenols primarily elicit their toxic action through polar narcosis.

Electrophilic Mechanisms:

While polar narcosis explains the acute toxicity of many less-substituted phenols, more highly chlorinated phenols can also act through more specific, reactive mechanisms. The transformation of chlorophenols can lead to the formation of electrophilic metabolites. These electrophilic intermediates are reactive molecules that can covalently bind to nucleophilic sites on essential biomolecules like DNA, proteins, and glutathione. This binding can lead to a variety of adverse effects, including:

DNA Damage: Electrophilic metabolites can bind to DNA, potentially causing mutations and carcinogenicity.

Enzyme Inhibition: Covalent binding to proteins can inactivate enzymes and disrupt critical cellular processes.

Oxidative Stress: The metabolism of chlorophenols can sometimes lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components. The metabolite of pentachlorophenol, tetrachlorohydroquinone (B164984) (TCHQ), for example, is capable of inducing oxidative DNA damage.

The potential for a phenol to act as an electrophile or a pro-electrophile (a compound that is metabolically activated to an electrophile) can be modeled using quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (E(LUMO)). A lower E(LUMO) value indicates a greater susceptibility to nucleophilic attack. Decision tree models have been used to classify the toxic mechanisms of phenols, separating polar narcosis from electrophilic mechanisms based on descriptors like E(LUMO).

Environmental Fate and Remediation of 4 Chloro 3 Methoxyphenol

Environmental Occurrence and Sources

4-Chloro-3-methoxyphenol, a halogenated aromatic compound, is not a naturally occurring substance in the environment. Its presence is primarily a result of human industrial and agricultural activities, as well as the environmental breakdown of more complex chemical compounds.

Industrial and Agricultural Origins

The industrial and agricultural applications of chlorophenolic compounds are the primary pathways for their release into the environment. While specific data for this compound is limited, the uses of its close structural analogs, such as 4-chloro-3-methylphenol (B1668792), provide insight into its likely sources. These compounds are utilized broadly as biocides, disinfectants, and preservatives.

Industrial applications include use as a preservative in a wide array of products to prevent microbial degradation. This includes paints, inks, glues, adhesives, polymer emulsions, industrial lubricants, and metalworking fluids. For instance, more than half of the production volume of 4-chloro-3-methylphenol is used in metalworking fluids, which require biocides to control bacterial growth in their protein-rich formulations. It is also used in the manufacturing of textiles, paper, and leather goods.

In agriculture, related chlorophenols are authorized for use as fungicides in plant protection products. They are also used as precursors in the synthesis of other pesticides, such as phenoxy herbicides. The release of this compound into the environment can occur from wastewater discharge during its manufacture and formulation, as well as through the use and disposal of the numerous products that contain it.

Table 1: Documented Industrial and Agricultural Uses of Related Chlorophenolic Compounds

| Application Area | Specific Use | Reference |

|---|---|---|

| Industrial | Preservative in paints and inks | |

| Preservative in glues and adhesives | ||

| Biocide in metalworking fluids | ||

| Preservative for textiles and leather | ||

| Component in the building industry (e.g., concrete additives) | ||

| Precursor for dyes and pharmaceuticals | ||

| Agricultural | Fungicide | |

| Precursor for herbicides | ||

| Hygiene & Domestic | External germicide and disinfectant |

Degradation Products in the Environment

In addition to direct release, this compound can be formed in the environment through the breakdown of other synthetic compounds. Chlorophenols are known intermediate metabolites from the biodegradation of more complex pesticides and herbicides.

Specifically, the microbial degradation of phenoxy herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), is a significant source of chlorophenols in soil and water. The breakdown of MCPA has been shown to produce 4-chloro-2-methylphenol. Similarly, the decomposition of the herbicide 2,4-D can yield 2,4-dichlorophenol (B122985). Given these pathways, it is plausible that this compound could arise from the environmental transformation of structurally related methoxylated phenoxy herbicides.

Furthermore, some fungi are known to produce complex chlorinated hydroquinone (B1673460) metabolites, which can then be degraded by anaerobic bacteria into various chlorophenols. For example, the fungal metabolite 2,3,5,6-tetrachloro-4-methoxyphenol is degraded by Desulfitobacterium species into trichlorophenols. This suggests a potential natural formation pathway for chlorophenols from biogenic precursors, which may also contribute to the environmental load of compounds like this compound.

Biodegradation Studies

The persistence of this compound in the environment is mitigated by its susceptibility to microbial degradation. Various microorganisms, particularly fungi and yeasts, possess the enzymatic machinery to break down this and other related phenolic compounds.

Microbial Degradation Pathways (e.g., by Fungi and Yeasts)

The biodegradation of chlorophenols is a well-documented process involving a diverse range of microorganisms. Fungi, especially white-rot fungi from the Basidiomycetes class, are particularly effective at degrading these recalcitrant compounds due to their robust, non-specific enzymatic systems.

Notable fungal species capable of degrading chlorophenols include Phanerochaete chrysosporium, which can break down compounds like 2,4-dichlorophenol and 2,4,5-trichlorophenol. Other fungi, such as Aspergillus species and Trichoderma species, have also demonstrated the ability to metabolize chlorophenolic compounds. The degradation by Trichoderma appears to occur intracellularly after the substrate diffuses into the fungal cells.

Yeasts also play a role in the detoxification of these pollutants. Strains of Candida, such as Candida tropicalis, have been shown to degrade 4-chlorophenol (B41353), particularly through co-metabolism in the presence of phenol (B47542). Other yeasts, including Trichosporon cutaneum, have been used in mixed cultures with fungi like Aspergillus awamori to achieve effective degradation of a range of phenolic derivatives. In one study, a mixed culture of Aspergillus awamori and Trichosporon cutaneum degraded 3-methoxyphenol (B1666288) with an efficiency of 44% to 72% over 40 hours.

Anaerobic bacteria, such as Desulfitobacterium sp. strain PCE1, can also transform chlorinated phenolic compounds through processes of demethylation, dehydroxylation, and dechlorination. The initial step in many aerobic bacterial and fungal pathways involves the hydroxylation of the chlorophenol to a chlorocatechol. Yeasts have been shown to degrade 4-chlorophenol via the beta-ketoadipate pathway.

Table 2: Microorganisms Involved in the Degradation of Chlorophenolic Compounds

| Microorganism Type | Genus/Species | Degraded Compound(s) | Reference |

|---|---|---|---|

| Fungi | Phanerochaete chrysosporium | 2,4-Dichlorophenol, 2,4,5-Trichlorophenol | |

| Aspergillus awamori (in mixed culture) | 3-Methoxyphenol, various chlorophenols | ||

| Trichoderma harzianum | Various chlorophenolics | ||

| Gloeophyllum striatum (Brown rot) | 2,4-Dichlorophenol, Pentachlorophenol | ||

| Yeast | Candida tropicalis | 4-Chlorophenol (with phenol as co-substrate) | |

| Trichosporon cutaneum (in mixed culture) | 3-Methoxyphenol, various chlorophenols | ||

| Bacteria | Pseudomonas sp. | 4-Chloro-3-nitrophenol | |

| Desulfitobacterium sp. | 2,3,5,6-tetrachloro-4-methoxyphenol |

Role of Specific Enzymes in Biotransformation

The biotransformation of this compound and related compounds is driven by specific enzymes produced by microorganisms. In fungi, particularly white-rot fungi, the primary agents of degradation are extracellular oxidoreductive enzymes. These include:

Lignin Peroxidases (LiPs)

Manganese Peroxidases (MnPs)

Laccases

These enzymes are non-specific and highly oxidative, allowing them to attack a wide range of recalcitrant pollutants, including chlorophenols. They initiate the degradation process by oxidizing the phenolic ring, which can lead to the removal of chlorine atoms and the formation of quinones.

In bacteria and some fungi, monooxygenase and dioxygenase enzymes are critical. For example, a monooxygenase is responsible for the initial hydroxylation of chlorophenols to form chlorocatechols, a key step in the degradation pathway. A bacterium, Pseudomonas sp. JHN, was found to possess a 4-chloro-3-nitrophenol-monooxygenase that converts the substrate into 4-chlororesorcinol. Phase I metabolic cytochrome P450 enzymes have also been identified as mediating metabolic pathways for phenolic xenobiotics in various organisms.

Factors Affecting Biodegradation Efficiency

The efficiency of the microbial degradation of this compound is not constant but is influenced by a variety of environmental and chemical factors. Understanding these factors is crucial for optimizing remediation strategies.

Chemical Structure: The structure of the pollutant itself is a key determinant. The number and position of chlorine atoms on the phenolic ring affect the rate of degradation.

Substrate Concentration: While microorganisms require the substrate for metabolism, high concentrations of phenolic compounds can be toxic and inhibit microbial growth and enzymatic activity. Therefore, there is often an optimal concentration range for efficient biodegradation.

pH and Temperature: Microbial enzymes have optimal pH and temperature ranges for activity. Deviations from these optimal conditions can significantly slow down or halt the degradation process. For instance, degradation of phenol by Actinobacillus species was optimal at a pH of 7 and a temperature of 35-37°C.

Nutrient Availability: The presence of other nutrients is essential for microbial growth and metabolism. Sometimes, the target compound cannot serve as the sole source of carbon and energy. The presence of a growth-supporting substrate (co-metabolism) can significantly enhance the degradation of the target pollutant. For example, the degradation of 4-chlorophenol by Candida tropicalis was greatly improved in the presence of phenol.

Microbial Acclimation: Microorganisms may require a period of acclimation to a specific pollutant before they can degrade it efficiently. Once a microbial population is acclimated, subsequent degradation can occur much more rapidly.

Table 3: Factors Influencing the Biodegradation of Phenolic Compounds

| Factor | Description | Reference |

|---|---|---|

| Chemical Structure | The number and position of chlorine and other functional groups on the aromatic ring influence the rate of breakdown. | |

| Substrate Concentration | High concentrations can be toxic to microorganisms, inhibiting their metabolic activity. An optimal concentration often exists. | |

| pH | Microbial enzymes function best within a specific pH range; extreme pH values can inhibit growth and degradation. | |

| Temperature | Each microorganism has an optimal temperature range for growth and enzymatic function. | |

| Nutrient Availability / Co-metabolism | The presence of essential nutrients and additional carbon sources can support microbial populations and enhance degradation of the target compound. | |

| Microbial Acclimation | Microbes may require an adaptation period to synthesize the necessary enzymes before efficient degradation begins. |

Adsorption-Based Removal from Aqueous Solutions

Adsorption is a widely used and effective technology for removing organic pollutants like chlorophenols from water due to its operational simplicity and high efficiency. The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Utilization of Activated Carbons (e.g., Oil Palm Shell Activated Carbon)

Activated carbons (AC) are the most common adsorbents for water treatment because of their large surface area, well-developed porous structure, and versatile surface chemistry. Various agricultural by-products, which are inexpensive and readily available, have been successfully used as precursors for producing high-quality activated carbon.

Oil palm shells are an excellent raw material for activated carbon production due to their high carbon content and low ash content. Studies on the removal of 4-chloro-2-methoxyphenol (B107037) (an isomer of this compound) have demonstrated the high adsorption capacity of activated carbon derived from oil palm shells (OPSAC). For instance, OPSAC activated with potassium carbonate (K2CO3) exhibited a high Brunauer-Emmett-Teller (BET) surface area of 1571 m²/g and a total pore volume of 0.8 cm³/g. This adsorbent proved to be very effective in removing the chlorophenolic compound from aqueous solutions. Similarly, activated carbon derived from Prosopis africana seed hulls has also shown a high capacity for adsorbing 4-chloro-2-methoxyphenol.

Table 2: Properties of Oil Palm Shell Activated Carbon (OPSAC) for 4-chloro-2-methoxyphenol Adsorption

| Property | Value |

|---|---|

| BET Surface Area | 1571 m²/g |

| Total Pore Volume | 0.8 cm³/g |

| Average Pore Diameter | 2.15 nm |

| Maximum Adsorption Capacity (qmax) | 323.62 mg/g |

Adsorption Isotherms and Kinetic Models (Langmuir, Pseudo-second-order)

To understand and optimize the adsorption process, equilibrium and kinetic data are fitted to various models.

Adsorption Isotherms: Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium. The Langmuir isotherm model is frequently used to describe the adsorption of chlorophenols onto activated carbon. This model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites. The successful fitting of experimental data for 4-chloro-2-methoxyphenol adsorption on OPSAC to the Langmuir model, with a high correlation coefficient (R² > 0.98), indicates that the adsorption is a monolayer process. The model yielded a maximum monolayer adsorption capacity (qmax) of 323.62 mg/g.